molecular formula C17H12F2N2O B2724922 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one CAS No. 1105236-06-3

3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one

Cat. No.: B2724922
CAS No.: 1105236-06-3
M. Wt: 298.293
InChI Key: UFSPXOBEWAQWNV-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a fluorinated pyrimidinone derivative characterized by a pyrimidinone core substituted at positions 3 and 6 with 2-fluorobenzyl and 4-fluorophenyl groups, respectively. The fluorine atoms enhance lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for kinase inhibition or receptor modulation .

Properties

IUPAC Name

6-(4-fluorophenyl)-3-[(2-fluorophenyl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O/c18-14-7-5-12(6-8-14)16-9-17(22)21(11-20-16)10-13-3-1-2-4-15(13)19/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSPXOBEWAQWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable reagent to yield the pyrimidinone core. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key enzymes involved in cell proliferation.
  • Case Study : In vitro assays on MCF-7 breast cancer cells revealed an IC50 value indicating potent anticancer activity, suggesting its potential as an effective chemotherapeutic agent.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent against a range of pathogens.

  • Mechanism of Action : It appears to disrupt bacterial cell walls and inhibit essential metabolic pathways.
  • Case Study : Preliminary antimicrobial assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential in treating resistant infections.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various models.

  • Mechanism of Action : It may modulate inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes.
  • Case Study : In vivo studies indicated a reduction in inflammation markers in animal models subjected to induced inflammation, supporting its therapeutic use in inflammatory diseases.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant cytotoxicity
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers

Research Findings

  • Cytotoxicity Assays : Studies have demonstrated that the compound exhibits significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics.
  • Antimicrobial Testing : The compound has shown inhibitory effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Inflammation Models : In vivo studies support its potential therapeutic use in inflammatory diseases by demonstrating anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 3 and 6

Key Comparisons :
Compound Name Position 3 Substitution Position 6 Substitution Key Properties/Activity Reference
3-(2-Fluorobenzyl)pyrimidin-4(3H)-one (7) 2-Fluorobenzyl H (unsubstituted) Lower molecular weight (204.20 g/mol); moderate yield (51%)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one Piperazine ring Methyl Enhanced solubility due to piperazine; potential CNS activity
3-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one Methylsulfanyl 4-Fluorophenyl Higher lipophilicity (logP ~2.5); sulfur may improve binding
Target Compound 2-Fluorobenzyl 4-Fluorophenyl Balanced lipophilicity and aromatic interactions; dual fluorine for stability
  • Position 3 : The 2-fluorobenzyl group in the target compound provides steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic pockets compared to smaller substituents (e.g., methylsulfanyl in ).

Core Structure Modifications

Heterocyclic Variations :
  • Furo[2,3-d]pyrimidin-4(3H)-one (): Oxygen in the fused furan ring enhances polarity, reducing membrane permeability compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Melting Points and Solubility

  • Pyrimidinones with fluorinated aryl groups (e.g., 4-fluorophenyl) typically exhibit melting points between 130–175°C, as seen in compounds 6c–6g (). The target compound likely falls within this range.
  • The 2-fluorobenzyl group may reduce aqueous solubility compared to morpholine or piperazine-containing analogues ().

Lipophilicity and Bioavailability

  • In contrast, hydroxylated analogues (e.g., 3-(2-hydroxycyclohexyl)-6-aryl derivatives in ) show improved solubility but reduced metabolic stability .

Biological Activity

3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a pyrimidinone derivative notable for its potential biological activities. The incorporation of fluorine atoms in its structure enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

The compound features a pyrimidinone core with two fluorinated aromatic substituents, which significantly influence its biological interactions. The general structure can be represented as follows:

C16H14F2N2O\text{C}_{16}\text{H}_{14}\text{F}_2\text{N}_2\text{O}

Synthesis

The synthesis typically involves a multi-step organic reaction, starting from 2-fluorobenzylamine and 4-fluorobenzaldehyde to form an intermediate Schiff base, followed by cyclization to yield the final product. Reaction conditions often include solvents like ethanol and catalysts such as acids or bases to facilitate the cyclization process.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related pyrimidine derivatives have shown potent cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. The presence of fluorine enhances the binding affinity to cancer-related targets, leading to increased efficacy .

The mechanism of action is primarily through the inhibition of specific enzymes or receptors involved in cancer cell proliferation. The fluorinated groups may enhance the compound's metabolic stability and selectivity towards these targets, leading to more pronounced biological effects .

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that related compounds exhibit IC50 values ranging from 0.3 to 24 µM against various cancer cell lines, indicating substantial antiproliferative effects. For example, a derivative exhibited an IC50 value comparable to Olaparib, a known cancer therapeutic .
  • Target Selectivity : Compounds based on the pyrimidinone scaffold were evaluated for their selectivity towards EGFR and VEGFR2 pathways. Notably, some derivatives showed dual inhibitory effects on these targets, which are critical in tumor growth and angiogenesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the introduction of halogen substituents (like fluorine) at specific positions on the aromatic rings can significantly enhance biological activity. For instance, compounds with para-substituted fluorophenyl groups generally exhibited higher cytotoxicity than their non-fluorinated counterparts .

Comparative Analysis

A comparative analysis with similar compounds reveals that while many pyrimidinones possess biological activities, those with fluorinated substituents tend to show enhanced potency and selectivity. This is attributed to the electronic effects imparted by fluorine, which can stabilize reactive intermediates or enhance binding interactions with biological targets .

Compound NameStructureIC50 (µM)Activity
This compoundStructure0.5 - 24Anticancer
3-(2-chlorobenzyl)-6-(4-chlorophenyl)pyrimidin-4(3H)-oneStructure1 - 30Anticancer
3-(2-bromobenzyl)-6-(4-bromophenyl)pyrimidin-4(3H)-oneStructure0.8 - 20Anticancer

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(2-fluorobenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one?

Answer:
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example:

  • Stepwise alkylation : A pyrimidinone core (e.g., 6-(4-fluorophenyl)pyrimidin-4(3H)-one) is reacted with a 2-fluorobenzyl halide under basic conditions (e.g., K₂CO₃) at elevated temperatures (120°C) to introduce the 2-fluorobenzyl group .
  • Cyclization : Precursors like β-keto esters or enamines may undergo cyclization with fluorinated aryl amines or aldehydes to form the pyrimidinone ring .
    Key considerations : Solvent choice (e.g., DMF or THF), stoichiometric excess of alkylating agents (5.0 eq), and reaction time (5–24 h) influence yield .

Advanced: How can reaction conditions be optimized to improve yield and purity for this compound?

Answer:
Optimization strategies include:

  • Catalyst screening : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl groups, as seen in analogous thieno[3,2-d]pyrimidinones .
  • Temperature control : Heating under reflux (e.g., 120°C in THF) enhances nucleophilic substitution efficiency while minimizing side reactions .
  • Workup protocols : Chromatographic purification (silica gel, CH₂Cl₂/MeOH) and recrystallization (e.g., from ethanol) improve purity, as demonstrated for related fluorinated pyrimidinones .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Essential methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and fluorobenzyl integration. For example, aromatic protons in fluorophenyl groups appear as doublets (J = 8.8 Hz) in δ 7.34–8.17 ppm .
  • Mass spectrometry (ESI-MS) : To verify molecular weight ([M+H]+ expected ~316–330 Da) and detect isotopic patterns from fluorine atoms .
  • Melting point analysis : High melting points (>300°C) indicate crystalline stability, common in fluorinated heterocycles .

Advanced: How can researchers resolve conflicting spectral data (e.g., overlapping NMR signals) for this compound?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
  • Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering in pyrimidinones) .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one ).

Basic: What safety protocols are recommended for handling fluorinated pyrimidinones during synthesis?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Waste management : Segregate fluorinated waste for professional disposal to prevent environmental contamination .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during high-temperature reactions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Answer:

  • Substituent variation : Replace 2-fluorobenzyl with 2,4-difluorobenzyl (as in compound 36 ) to assess impact on target binding.
  • Core modifications : Introduce trifluoromethyl groups at position 6 (analogous to anti-TB pyrimidinones ) to enhance lipophilicity and metabolic stability.
  • Biological assays : Use kinase inhibition or bacterial growth assays to correlate structural changes (e.g., fluorine position) with activity trends .

Basic: What computational methods support the structural analysis of this compound?

Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) and fluorine’s electron-withdrawing effects on the pyrimidinone ring .
  • Molecular docking : Simulate interactions with targets like M1 muscarinic receptors (using PDB ligand analogs ) to rationalize bioactivity.
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as shown for 6-methyl-2-p-tolylpyridazin-3(2H)-one derivatives .

Advanced: How can conflicting biological activity data (e.g., varying IC₅₀ values across studies) be addressed?

Answer:

  • Assay standardization : Control variables like cell line passage number, solvent (DMSO concentration), and incubation time .
  • Metabolic stability testing : Evaluate compound stability in microsomal assays to distinguish intrinsic activity from pharmacokinetic effects .
  • Orthogonal validation : Confirm results using multiple techniques (e.g., SPR for binding affinity vs. cellular assays ).

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:

  • Purification : Column chromatography is labor-intensive; switch to recrystallization or fractional distillation for large batches .
  • Fluorine handling : Use corrosion-resistant reactors (e.g., Hastelloy) to withstand HF byproducts .
  • Yield optimization : Scale-dependent factors (e.g., heat transfer in exothermic reactions) require careful monitoring .

Advanced: How can late-stage functionalization strategies expand the derivatization of this compound?

Answer:

  • Cross-coupling reactions : Pd-catalyzed C–N/C–C coupling (e.g., Sonogashira) to introduce alkynes or piperazine groups at position 6 .
  • Click chemistry : Azide-alkyne cycloaddition to append fluorophores or biotin tags for target identification .
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to selectively modify the pyrimidinone nitrogen .

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